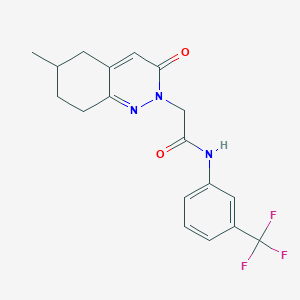

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Beschreibung

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound known for its diverse chemical properties and wide range of applications. This compound features a cinnoline-based structure, augmented by functional groups that bestow unique reactivity and biological activity.

Eigenschaften

IUPAC Name |

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O2/c1-11-5-6-15-12(7-11)8-17(26)24(23-15)10-16(25)22-14-4-2-3-13(9-14)18(19,20)21/h2-4,8-9,11H,5-7,10H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHXBWCUPUWWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide generally involves multiple steps:

Formation of 6-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline: This step typically begins with a cyclization reaction of suitable precursors under acidic or basic conditions.

Acetylation: Introducing the acetamide moiety to the cinnoline core, usually through an acetylation reaction.

Each step requires careful control of temperature, solvents, and reaction times to achieve high yield and purity.

Industrial Production Methods

For large-scale industrial production, optimization of these reactions is crucial. Processes often involve the use of continuous flow reactors to maintain consistent reaction conditions, improve efficiency, and reduce waste. Solvent recovery and recycling are also key to making the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the 6-methyl group, yielding various oxidized derivatives.

Reduction: The cinnoline core allows for selective reduction reactions, producing dihydro or tetrahydro derivatives.

Substitution: The trifluoromethyl group can engage in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Reactions often employ strong nucleophiles or electrophiles depending on the desired substitution pattern.

Major Products

Wissenschaftliche Forschungsanwendungen

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide finds applications across various fields:

Chemistry: Used as a building block for synthesizing other complex molecules.

Biology: Its unique structure makes it a candidate for probing biological pathways and molecular interactions.

Industry: Used in the synthesis of specialty chemicals and as a catalyst in certain reactions.

Wirkmechanismus

Molecular Targets and Pathways

The compound's effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors. Its acetamide and trifluoromethyl groups play critical roles in binding to these targets, modulating their activity and influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-(3-(trifluoromethyl)phenyl)acetamide

6-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline

Highlighting Uniqueness

Compared to these similar compounds, 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide stands out due to its combined structural elements, which enhance its reactivity and biological activity, making it particularly valuable in scientific research and industrial applications.

Biologische Aktivität

The compound 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈F₃N₃O

- Molecular Weight : 363.45 g/mol

- CAS Number : Not yet assigned in available databases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain kinases involved in cancer pathways, similar to other compounds with trifluoromethyl groups that have shown promising results against various cancer cell lines.

Antitumor Activity

-

In Vitro Studies :

- The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against leukemia and solid tumor models with promising results indicating a potential for further development as an anticancer agent.

- IC50 values (the concentration required to inhibit 50% of cell growth) have been reported in the nanomolar range for certain tumor types.

-

In Vivo Studies :

- Animal models have demonstrated that treatment with this compound leads to reduced tumor growth and improved survival rates compared to controls. Notably, it has shown efficacy in xenograft models where human tumor cells are implanted in immunocompromised mice.

- Kinase Inhibition : Similar compounds have been identified as inhibitors of c-KIT and FLT3 kinases, which are critical in the proliferation of certain cancers. This compound's structure suggests a potential for similar inhibitory effects.

- Induction of Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest.

Data Table: Biological Activity Summary

| Activity Type | Model Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| Antitumor | Leukemia Cell Lines | 30-80 | |

| Antitumor | Solid Tumors | <100 | |

| Kinase Inhibition | c-KIT | Single-digit | |

| Apoptosis Induction | Various Cancer Cells | N/A |

Case Studies

-

Case Study 1: Efficacy Against FLT3-ITD Positive Cells

- A study highlighted the compound's ability to selectively inhibit FLT3-ITD positive acute myeloid leukemia cells while sparing normal hematopoietic cells. This selectivity suggests a favorable therapeutic window.

-

Case Study 2: Pharmacokinetics

- In vivo pharmacokinetic studies demonstrated that the compound has favorable absorption and distribution characteristics, maintaining effective plasma concentrations over extended periods.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its potential biological activity?

- Answer : The compound features a tetrahydrocinnolin core (with a 6-methyl substituent and 3-oxo group) and an N-(3-trifluoromethylphenyl)acetamide side chain. The tetrahydrocinnolin ring system may enable π-π stacking interactions with biological targets, while the trifluoromethyl group enhances lipophilicity and metabolic stability, critical for drug-likeness. Comparative studies of analogs suggest that substituents on the phenyl ring (e.g., trifluoromethyl vs. fluorine) significantly alter binding affinity .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : Synthesis typically involves:

- Step 1 : Cyclization of precursors (e.g., tetrahydrocinnolin formation via intramolecular cycloaddition under acidic conditions).

- Step 2 : Acylation of the cinnolin nitrogen with chloroacetyl chloride.

- Step 3 : Coupling with 3-(trifluoromethyl)aniline using carbodiimide-based coupling reagents (e.g., EDC/HOBt).

- Purification : Column chromatography or recrystallization, monitored by TLC and NMR .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Answer :

- Solubility : Use HPLC with a standardized solvent system (e.g., DMSO:PBS gradient) to measure partition coefficients.

- Stability : Conduct accelerated degradation studies (pH 7.4 buffer, 37°C) with LC-MS monitoring. Stability in DMSO stock solutions should be assessed via NMR over 72 hours .

Advanced Research Questions

Q. How to design experiments to validate the molecular targets of this compound in cancer cell lines?

- Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by mass spectrometry.

- Functional Validation : CRISPR/Cas9 knockout of candidate targets (e.g., kinases) to assess loss of compound activity.

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .

Q. How to resolve contradictions in reported biological activity data across structural analogs?

- Answer :

- Systematic SAR Analysis : Synthesize derivatives with incremental modifications (e.g., methyl → ethyl on the cinnolin core) and test in standardized assays (e.g., IC50 in kinase inhibition).

- Computational Modeling : Perform molecular dynamics simulations to compare binding modes of active vs. inactive analogs.

- Meta-Analysis : Cross-reference data from independent studies to identify confounding factors (e.g., assay conditions, cell line variability) .

Q. What advanced techniques are recommended for elucidating the compound’s metabolic pathways?

- Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-HRMS .

- Isotope Labeling : Use <sup>14</sup>C-labeled compound to track metabolic intermediates.

- CYP450 Inhibition Assays : Identify cytochrome P450 isoforms involved using fluorogenic substrates .

Methodological Considerations

Q. What strategies optimize yield in the final acylation step of the synthesis?

- Answer :

- Reagent Selection : Use HATU over EDC for improved coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature Control : Maintain 0–5°C to minimize side reactions.

- Workup : Acid-base extraction to remove unreacted aniline .

Q. How to design a robust SAR study for this compound class?

- Answer :

- Scaffold Diversification : Modify core substituents (e.g., methyl → halogen) and side-chain groups (e.g., trifluoromethyl → nitro).

- High-Throughput Screening : Test analogs against a panel of 50+ kinases or GPCRs.

- Data Analysis : Apply multivariate regression to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.